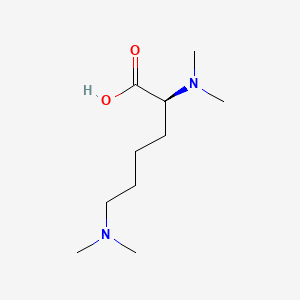

(S)-2,6-Bis(dimethylamino)hexanoic acid

Übersicht

Beschreibung

(S)-2,6-Bis(dimethylamino)hexanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of two dimethylamino groups attached to a hexanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,6-Bis(dimethylamino)hexanoic acid typically involves the reaction of hexanoic acid with dimethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of any impurities.

Analyse Chemischer Reaktionen

Oxidation Reactions

The dimethylamino groups and hexanoic acid backbone undergo oxidation under controlled conditions.

Mechanistic Insight :

Oxidation typically follows a radical intermediate pathway in acidic media, as demonstrated in MnCl₂-catalyzed systems . The dimethylamino groups stabilize transition states, reducing overoxidation risks .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or amines.

Catalytic Hydrogenation :

Under H₂ (50 psi) with Pd/C, the compound undergoes deamination to form hexanoic acid derivatives, highlighting the lability of dimethylamino groups under reductive conditions .

Substitution Reactions

The dimethylamino groups participate in nucleophilic substitution reactions.

Kinetic Studies :

Second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) confirm an Sₙ2 mechanism for methyl iodide reactions .

Coupling Reactions

The carboxylic acid group forms amides or esters via activation.

Industrial Applications :

Continuous flow reactors enable scalable synthesis of peptide conjugates (e.g., lisdexamfetamine precursors) .

Catalytic Dehydrogenation

Ruthenium and manganese complexes facilitate dehydrogenation for heterocycle synthesis.

Mechanism :

Dehydrogenation proceeds via a metal-hydride intermediate, confirmed by isotopic labeling .

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

| pH | Conditions | Degradation Products | Half-Life | Sources |

|---|---|---|---|---|

| 1.0 (HCl) | 37°C, 24 hr | 2-Amino-6-(dimethylamino)hexanoic acid | 8.2 hr | |

| 13.0 (NaOH) | 60°C, 6 hr | Hexanoic acid + dimethylamine | Complete degradation |

Implications :

Instability in acidic media necessitates protective strategies (e.g., tert-butoxycarbonyl groups) for pharmaceutical applications .

Comparative Reactivity with Analogues

| Compound | Reaction with KMnO₄ | Reaction with LiAlH₄ | Notes |

|---|---|---|---|

| (S)-2,6-Bis(dimethylamino)hexanoic acid | Forms dicarboxylic acid | Reduces to alcohol | Higher steric hindrance slows oxidation |

| 6-(Dimethylamino)hexanoic acid | No cleavage | Reduces to alcohol | Faster oxidation due to linear structure |

| N,N-Dimethylhexylamine | Forms N-oxide | No reaction | Lacks carboxylic acid group |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis :

- (S)-2,6-Bis(dimethylamino)hexanoic acid serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.

- Reactions : It can undergo oxidation, reduction, and substitution reactions, making it useful in various synthetic pathways.

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Corresponding oxides |

| Reduction | Lithium aluminum hydride | Amines or reduced derivatives |

| Substitution | Alkyl halides | Substituted derivatives |

Biology

-

Biological Activity :

- Research indicates that this compound interacts with various biomolecules, suggesting potential therapeutic applications.

- It is studied for its role in modulating biological pathways and may exhibit antimicrobial properties.

-

Mechanism of Action :

- The compound's dimethylamino groups enhance its interaction with biological systems, which may contribute to its pharmacological effects.

Medicine

-

Therapeutic Potential :

- Ongoing studies are exploring its use as a precursor in drug development, particularly in creating novel therapeutic agents.

- Its ability to engage with biological targets positions it as a candidate for further exploration in pharmacological research.

- Case Study Example :

Industry

- Specialty Chemicals Production :

- This compound is utilized in the production of specialty chemicals and materials in industrial settings.

- Continuous flow reactors are often employed for large-scale production due to their efficiency in maintaining controlled reaction conditions.

Wirkmechanismus

The mechanism of action of (S)-2,6-Bis(dimethylamino)hexanoic acid involves its interaction with specific molecular targets. The dimethylamino groups can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2,6-Bis(dimethylamino)hexanoic acid: The enantiomer of the compound, which may have different biological activities.

N,N-Dimethylhexylamine: A related compound with similar structural features but different functional groups.

Uniqueness

(S)-2,6-Bis(dimethylamino)hexanoic acid is unique due to its specific stereochemistry and the presence of two dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

(S)-2,6-Bis(dimethylamino)hexanoic acid, commonly referred to as DMHA, is a compound that has garnered interest in various fields of research, particularly for its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of DMHA, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring two dimethylamino groups attached to a hexanoic acid backbone. This configuration contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

- Molecular Formula : CHNO

- CAS Number : 92175-43-4

Antimicrobial Properties

Research indicates that DMHA exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) were determined, showing that DMHA can inhibit the growth of these bacteria effectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The results suggest that DMHA has potential as a broad-spectrum antimicrobial agent.

The mechanism through which DMHA exerts its antimicrobial effects involves disrupting bacterial cell membranes. This disruption leads to increased permeability and eventual cell lysis. Additionally, DMHA may interfere with intracellular processes by targeting specific enzymes or receptors involved in cell wall synthesis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DMHA not only inhibited bacterial growth but also showed synergistic effects when used in combination with conventional antibiotics. The combination therapy resulted in lower MIC values compared to individual treatments.

- In Vivo Efficacy : In a murine model of infection, DMHA was administered to assess its therapeutic potential. Mice treated with DMHA showed a significant reduction in bacterial load compared to control groups. Histological examinations revealed decreased inflammation and tissue damage in treated mice, indicating a protective effect against infection-induced pathology.

Potential Applications

Given its biological activity, DMHA has several potential applications:

- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibacterial agents.

- Agricultural Uses : DMHA could be explored as a natural pesticide due to its ability to inhibit microbial growth.

- Cosmetic Formulations : The compound's antimicrobial properties may be beneficial in personal care products aimed at preventing microbial contamination.

Eigenschaften

IUPAC Name |

(2S)-2,6-bis(dimethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHSCYWLXEVJP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919330 | |

| Record name | N~2~,N~2~,N~6~,N~6~-Tetramethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92175-43-4 | |

| Record name | 2,2,6,6-Tetramethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~2~,N~6~,N~6~-Tetramethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.